2-methoxy-4-methyl-5-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidine
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Description
2-methoxy-4-methyl-5-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidine is a useful research compound. Its molecular formula is C13H11N5O2 and its molecular weight is 269.264. The purity is usually 95%.
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Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
The compound has been studied for its potential use in OLEDs. A related oxadiazole system, demonstrating the importance of electron-transporting materials, shows significant improvement in device efficiency when used as a hole-blocking layer. This highlights the compound's relevance in enhancing the performance of light-emitting devices through efficient energy transfer and electron injection layers (Wang et al., 2001).
Antimicrobial and Anticancer Agents
A series of oxadiazole analogues derived from a similar structural framework have exhibited significant antimicrobial and anticancer activities. These compounds have been tested for in vitro antiproliferative activity against various human cell lines, including leukemia and non-small lung cancer, demonstrating selective cytotoxicity and growth inhibition (Ahsan & Shastri, 2015).
Molecular Structure Analysis
Compounds with similar structures have been the subject of experimental and theoretical studies to understand their molecular configurations, electronic properties, and surface interactions. Such analyses involve X-ray diffraction, FT-IR spectroscopy, and computational methods, providing insights into the molecular electrostatic potential and frontier molecular orbitals, which are crucial for designing molecules with desired chemical properties (Gumus et al., 2018).
Properties
IUPAC Name |
5-(2-methoxy-4-methylpyrimidin-5-yl)-3-pyridin-3-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O2/c1-8-10(7-15-13(16-8)19-2)12-17-11(18-20-12)9-4-3-5-14-6-9/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLEKBNUNWWWBNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C2=NC(=NO2)C3=CN=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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